Ethyl methyl(4-nitrophenyl)carbamate

Description

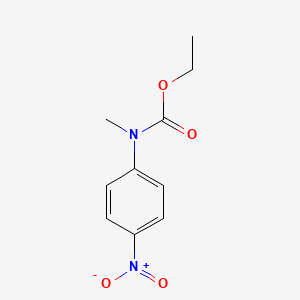

Ethyl methyl(4-nitrophenyl)carbamate is a synthetic carbamate derivative featuring both ethyl and methyl substituents on the carbamate group, with a 4-nitrophenyl aromatic moiety. Carbamates are widely studied for their pesticidal, pharmaceutical, and biochemical applications due to their acetylcholinesterase-inhibiting properties and structural versatility . These compounds are synthesized via reactions between chloroformate derivatives and nitro-substituted anilines, often yielding crystalline solids with distinct physicochemical properties .

Properties

CAS No. |

80179-76-6 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

ethyl N-methyl-N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11(2)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3 |

InChI Key |

RTXBPPPBGFXUPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester typically involves the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with methylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines in the presence of a base.

Major Products Formed

Hydrolysis: Carbamic acid and ethanol.

Reduction: Methyl(4-aminophenyl)carbamic acid, ethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets. For example, the nitrophenyl group can participate in electron transfer reactions, while the carbamate structure can interact with enzymes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The substitution pattern (methyl vs. ethyl) and nitro-group positioning significantly influence solubility, stability, and reactivity. For example:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Methyl (4-nitrophenyl)carbamate | C₈H₈N₂O₄ | 196.16 | Not reported | Methyl carbamate + 4-nitrophenyl group |

| O-Ethyl-N-(4-nitrophenyl)carbamate | C₉H₁₀N₂O₄ | 210.19 | 129–130 | Ethyl carbamate + 4-nitrophenyl group |

| Ethyl carbamate (Urethane) | C₃H₇NO₂ | 89.09 | 48–50 | Simple ethyl carbamate |

- O-Ethyl-N-(4-nitrophenyl)carbamate (CAS 37689-86-4) shows a higher molecular weight and melting point (129–130°C), attributed to the ethyl group’s increased van der Waals interactions .

Toxicity and Carcinogenicity

- Ethyl Carbamates: Ethyl carbamate (urethane) is a Group 2A carcinogen (IARC), inducing tumors in multiple organs (e.g., lung, liver) in rodents due to metabolic activation to genotoxic vinyl carbamate .

- Methyl Carbamates: Methyl carbamates are generally non-genotoxic, as the methyl group resists metabolic conversion to carcinogenic epoxides or aniline derivatives .

- Nitro-Substituted Carbamates: The 4-nitrophenyl group may enhance reactivity and toxicity. For example, vinyl carbamate (a nitro analog) is 10–100× more carcinogenic than ethyl carbamate in mice, highlighting the nitro group’s role in metabolic activation .

Data Table: Key Comparative Metrics

| Parameter | Ethyl Carbamate | Methyl Carbamate | Vinyl Carbamate |

|---|---|---|---|

| Carcinogenicity Class (IARC) | Group 2A | Not classified | Group 1B (proposed) |

| Mutagenicity (Salmonella TA100) | Weak (metabolite-dependent) | Non-mutagenic | Strong |

| AChE Inhibition | Moderate | Moderate | High |

| Typical Applications | Pesticides, Lab Anesthesia | Pharmaceuticals | Carcinogenicity Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.